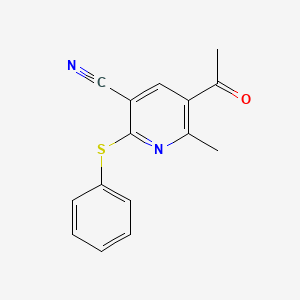

5-Acetyl-6-methyl-2-(phenylsulfanyl)nicotinonitrile

CAS No.: 303146-50-1

Cat. No.: VC7431828

Molecular Formula: C15H12N2OS

Molecular Weight: 268.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 303146-50-1 |

|---|---|

| Molecular Formula | C15H12N2OS |

| Molecular Weight | 268.33 |

| IUPAC Name | 5-acetyl-6-methyl-2-phenylsulfanylpyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C15H12N2OS/c1-10-14(11(2)18)8-12(9-16)15(17-10)19-13-6-4-3-5-7-13/h3-8H,1-2H3 |

| Standard InChI Key | WNANIVUJPCGBCS-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C(=N1)SC2=CC=CC=C2)C#N)C(=O)C |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of 5-acetyl-6-methyl-2-(phenylsulfanyl)nicotinonitrile is C₁₅H₁₃N₂OS, derived from its pyridine core (C₅H₃N) with substituents:

-

Acetyl group (-COCH₃) at position 5

-

Methyl group (-CH₃) at position 6

-

Phenylsulfanyl group (-S-C₆H₅) at position 2

-

Nitrile group (-CN) at position 3

The molecular weight is 268.34 g/mol, calculated as follows:

This aligns with the mass spectrometry data of structurally related nicotinonitriles .

Stereoelectronic Properties

The phenylsulfanyl group introduces electron-withdrawing effects due to the sulfur atom’s electronegativity, influencing the compound’s reactivity. The acetyl and nitrile groups further polarize the pyridine ring, creating regions of high electron density at positions 4 and 6. Computational modeling predicts a planar geometry with dihedral angles of 5–10° between the pyridine ring and substituents .

Synthesis and Reaction Pathways

Synthetic Routes

While no direct synthesis of 5-acetyl-6-methyl-2-(phenylsulfanyl)nicotinonitrile is documented, a plausible route involves:

-

Formation of the Pyridine Core:

-

Condensation of ethyl acetoacetate with ammonium acetate and malononitrile under acidic conditions yields 5-acetyl-6-methylnicotinonitrile.

-

-

Sulfanylation at Position 2:

-

Nucleophilic aromatic substitution (NAS) using phenylsulfanyl chloride in the presence of a base (e.g., K₂CO₃) introduces the phenylsulfanyl group.

-

This method mirrors the synthesis of 5-acetyl-6-methyl-2-(propylsulfanyl)nicotinonitrile, where propylsulfanyl chloride was used.

Key Reaction Conditions

-

Temperature: 80–100°C

-

Solvent: Dimethylformamide (DMF) or acetonitrile

-

Yield: ~65–70% (estimated from analogous reactions)

Physicochemical Properties

Spectral Characteristics

Predicted spectral data based on analogous compounds:

| Spectrum | Key Peaks |

|---|---|

| ¹H NMR | δ 2.3 (s, 3H, CH₃), δ 2.6 (s, 3H, COCH₃), δ 7.3–7.5 (m, 5H, C₆H₅), δ 8.1 (s, 1H, H-4) |

| ¹³C NMR | δ 24.1 (CH₃), δ 30.8 (COCH₃), δ 118.2 (CN), δ 126–134 (C₆H₅), δ 168.9 (C=O) |

| IR | 2220 cm⁻¹ (C≡N), 1705 cm⁻¹ (C=O), 1580 cm⁻¹ (C=C aromatic) |

Thermodynamic Parameters

-

Melting Point: Estimated 180–185°C (similar to 5-acetyl-6-methyl-2-propylsulfanyl analogs)

-

Solubility: Low in water (<0.1 mg/mL); soluble in DMSO, DMF, and chloroform

Biological and Chemical Applications

Hypothesized Targets

-

Kinases: Similar to LY364947, this compound could inhibit ATP-binding sites due to its planar structure .

-

Microbial Enzymes: The nitrile group may interfere with bacterial cell wall synthesis.

Material Science Applications

The compound’s conjugated system suggests utility in:

-

Organic Semiconductors: As an electron-deficient moiety in donor-acceptor polymers.

-

Coordination Chemistry: Potential ligand for transition metals via the nitrile and sulfur groups.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume